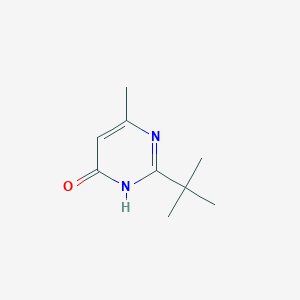

2-Tert-butyl-6-methylpyrimidin-4-ol

Vue d'ensemble

Description

2-Tert-butyl-6-methylpyrimidin-4-ol is a chemical compound used in scientific research . It is a versatile compound with unique properties that make it a valuable tool for studying various biological processes and developing innovative solutions.

Molecular Structure Analysis

The molecular weight of 2-Tert-butyl-6-methylpyrimidin-4-ol is 166.22 . The IUPAC name is 2-tert-butyl-6-methyl-4 (3H)-pyrimidinone and the InChI code is 1S/C9H14N2O/c1-6-5-7 (12)11-8 (10-6)9 (2,3)4/h5H,1-4H3, (H,10,11,12) .Physical And Chemical Properties Analysis

2-Tert-butyl-6-methylpyrimidin-4-ol is a powder with a melting point of 174-175 degrees Celsius .Applications De Recherche Scientifique

Structure-Activity Relationship Studies

A series of 2-aminopyrimidines, synthesized as ligands for the histamine H4 receptor, demonstrated the significance of the pyrimidine 6 position in optimizing potency. Modifications at this position, including replacing the tert-butyl group with aromatic and secondary amine moieties, led to compounds with notable in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This highlights the potential of H4R antagonists in pain management, suggesting a broader application of pyrimidine derivatives in therapeutic agent development (Altenbach et al., 2008).

Crystal Structure and Theoretical Insights

A study on arylsulfonylated 2-amino-6-methylpyrimidin derivatives revealed the influence of non-covalent interactions on the structural stability of these compounds. Single-crystal analysis and theoretical calculations provided insights into how variations in the pyrimidine ring affect stability, reactivity, and other properties. Such investigations contribute to our understanding of pyrimidine derivatives' potential applications in designing materials with desired physical and chemical properties (Ali et al., 2021).

Synthesis of Hindered Pyrimidine Bases

Research on the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine demonstrated the potential of pyrimidine derivatives as weak nucleophilic bases. This finding is significant for organic synthesis, offering an alternative to more commonly used nonnucleophilic bases. The study's findings can be applied to developing new catalysts and reagents for various chemical reactions, underscoring the versatility of pyrimidine derivatives in synthetic chemistry (Balaban et al., 2004).

Photochemical and Thermal Synthesis Applications

A study on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands, including a pyrimidine derivative, showcased the potential of pyrimidine compounds in developing photochemically active complexes. These complexes have applications in photoredox catalysis, a field of growing importance for its potential in green chemistry and sustainable chemical synthesis (Bonnet et al., 2003).

Safety and Hazards

The safety information for 2-Tert-butyl-6-methylpyrimidin-4-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

2-tert-butyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-5-7(12)11-8(10-6)9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOBNSVBINATPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559506 | |

| Record name | 2-tert-Butyl-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-6-methylpyrimidin-4-ol | |

CAS RN |

90565-53-0 | |

| Record name | 2-tert-Butyl-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

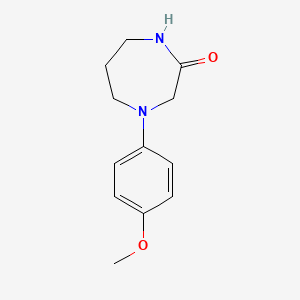

![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)

![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)